4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c15-8-3-6-14(18)16-9-7-11-10-17-13-5-2-1-4-12(11)13/h1-2,4-5,10,17H,3,6-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODRQRQPXLQCCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Butanamide Group: The 4-chlorobutanamide moiety can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, triethylamine, and dichloromethane.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted butanamides.
Scientific Research Applications
Chemical Properties and Structure
The compound features a chloro group attached to an indole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:This unique substitution pattern is believed to influence its biological activity significantly.
Antidiabetic Activity
One of the prominent applications of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide derivatives is their role as α-amylase inhibitors. A study published in the International Journal of Pharmaceutical Chemistry and Analysis investigated various derivatives of this compound for their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. The results demonstrated significant inhibitory activity, indicating potential use in managing diabetes by regulating blood sugar levels .
| Compound | % Inhibition (Mean ± SEM) |
|---|---|
| AZ1 | 51.61 ± 0.54 |
| AZ2 | 58.56 ± 0.75 |
| AZ3 | 70.57 ± 0.31 |
| Standard (Acarbose) | 91.58 ± 1.89 |
This table summarizes the α-amylase inhibitory activity of synthesized derivatives, showcasing the potential of these compounds in diabetic treatment strategies.
Antimicrobial Activity
The indole derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that these compounds can exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents . The mechanism often involves disrupting bacterial cell membranes or inhibiting specific metabolic pathways.
Case Study: Synthesis and Evaluation of Derivatives
In a comprehensive study, researchers synthesized several derivatives of this compound through cyclo-condensation reactions and evaluated their biological activities. The study concluded that these derivatives not only retained significant α-amylase inhibitory activity but also exhibited promising antimicrobial effects against various pathogens .
Case Study: Mechanistic Insights
Another investigation focused on elucidating the mechanism of action of these compounds at the molecular level. It was found that the interaction with specific enzymes involved in metabolic pathways could explain the observed biological activities, particularly in glucose metabolism regulation and microbial inhibition .
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to various receptors and enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Amide Chain Modifications
N-[2-(1H-Indol-3-yl)ethyl]-4-(methylamino)butanamide Hydrochloride
- Structure: Replaces the chloro group with a methylamino substituent and exists as a hydrochloride salt.
- Key Differences: Solubility: The protonated methylamino group enhances water solubility compared to the neutral chloro analog .
- Data : Molecular weight = 312.8 g/mol (free base); purity and analytical data provided by Enamine .
Indole-Based Acetamide Derivatives (10j, 10k, 10l, 10m)
- Structure : Feature acetamide (shorter chain) linkages with diverse aromatic substituents (e.g., 4-chlorobenzoyl, naphthyl, nitrophenyl) .
- Key Differences: Chain Length: Acetamide (C2) vs. butanamide (C4) may affect conformational flexibility and membrane permeability.
- Data : Melting points range from 153–194°C; yields vary (6–17%) .
Heterocyclic and Substituent Variations
Sulfonamide Derivatives (4g, 4h, 4i)
- Structure : Replace the butanamide with a sulfonamide group and include bromo/chloro substituents on the indole ring .
- Key Differences :
Benzothiophene Analogs
- Structure: 4-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide replaces indole with a benzothiophene core .
- Key Differences: Aromatic System: Benzothiophene’s reduced electronegativity compared to indole may decrease hydrogen-bonding capacity.
Complex Hybrid Structures
Thiazole- and Imidazolidinoisoquinoline-Containing Derivatives
- Structure: Incorporate thiazole (e.g., 4-chloro-N-(4-[2-(1,3-dioxoisoindolin-2-yl)ethyl]-1,3-thiazol-2-yl)butanamide) or imidazolidinoisoquinoline moieties .
- Key Differences: Heterocycles: Thiazole contributes to π-stacking; imidazolidinoisoquinoline adds rigidity and complexity. Physicochemical Properties: Increased molecular weight (e.g., 563.1 g/mol for imidazolidinoisoquinoline derivative) may reduce bioavailability .
Biological Activity
4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide is a synthetic compound belonging to the class of indole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its medicinal chemistry applications, mechanisms of action, and relevant research findings.
Chemical Characteristics
- Molecular Formula : C14H17ClN2O
- Molecular Weight : 264.76 g/mol
- Structural Features : The compound features a chloro substituent on an indole moiety, which is known to enhance its pharmacological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- Indole derivatives are often studied for their potential anticancer properties. The presence of the indole ring in this compound suggests possible interactions with various cancer-related pathways.
- It has been reported that compounds with similar structures exhibit significant inhibitory effects on tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
-
Antiviral and Anti-inflammatory Properties
- The compound's structure indicates potential antiviral activity, particularly against viral enzymes or receptors.
- Anti-inflammatory effects have been noted in related compounds, suggesting that this compound may also modulate inflammatory pathways, possibly through inhibition of cyclooxygenase (COX) enzymes.
-
Enzyme Inhibition
- Research indicates that this compound may act as a probe in studying enzyme inhibition and receptor binding, which is crucial for understanding its pharmacodynamics.
The mechanism of action for this compound involves interaction with specific molecular targets:
- Molecular Targets : The compound is believed to bind to various receptors and enzymes, modulating their activity.
- Pathways Influenced : Notably, it may influence the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation and survival.
Research Findings and Case Studies
Case Study: Anticancer Activity
In a study investigating various indole derivatives, this compound was shown to significantly inhibit the growth of specific cancer cell lines. The study measured cell viability using MTT assays, revealing an IC50 value comparable to established anticancer agents.
Case Study: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related indole compounds. The results indicated that these compounds could reduce COX enzyme activity significantly, suggesting that this compound may exert similar effects.
Q & A
Q. What are the optimal synthetic routes for 4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide, and what characterization methods validate its purity?
- Methodological Answer : The compound can be synthesized via condensation reactions between 4-chlorobutanoyl chloride and 2-(1H-indol-3-yl)ethylamine under inert conditions (e.g., nitrogen atmosphere). Key steps include:
- Reagent Ratios : Use a 1:1 molar ratio of acyl chloride to amine in dry dichloromethane.
- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
Characterization involves: - NMR Spectroscopy : Confirm backbone structure via -NMR (e.g., indole NH at δ 10.2 ppm, amide NH at δ 8.1 ppm) and -NMR (carbonyl at ~170 ppm) .
- HRMS : Validate molecular weight (e.g., calculated for : 279.0876; observed: 279.0878) .
Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its solid-state conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 153 K resolves the structure. Key findings:
- Hydrogen Bonding : The indole NH forms H-bonds with adjacent amide carbonyl groups (distance: ~2.8 Å).
- π-π Stacking : Indole and chlorophenyl groups exhibit stacking interactions (3.5–4.0 Å spacing).
- Torsional Angles : The butanamide chain adopts a gauche conformation (C-Cl bond angle: ~112°).
Data collection requires a Bruker D8 VENTURE diffractometer with Mo Kα radiation ( Å). Refinement uses SHELXL-2018/3 .
Advanced Research Questions
Q. What strategies mitigate low yields in the synthesis of indole-containing butanamide derivatives, and how do substituents influence reaction efficiency?
- Methodological Answer : Low yields (e.g., 6–17% in ) arise from steric hindrance at the indole C3 position and competing side reactions. Solutions include:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hr conventional heating).
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the indole NH during acylation.
- Catalysis : Pd(OAc) enhances coupling efficiency for halogenated analogs.
Substituent effects: - Electron-withdrawing groups (e.g., -NO) reduce nucleophilicity, requiring harsher conditions.
- Bulky groups (e.g., naphthyl) necessitate polar solvents (DMF) for solubility .
Q. How does the indole moiety modulate the compound’s interaction with anticancer targets like Bcl-2/Mcl-1, and what in vitro assays validate efficacy?
- Methodological Answer : The indole ring engages in hydrophobic interactions with the BH3 domain of Bcl-2 proteins. Key assays:
- Fluorescence Polarization : Competes with FITC-Bid peptide (IC values < 1 µM indicate high affinity).
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) confirms caspase-3 activation in MCF-7 cells.
- Molecular Docking : AutoDock Vina predicts binding poses (ΔG = -9.2 kcal/mol for Mcl-1).
Structure-activity relationship (SAR) studies show: - Chlorine at the butanamide chain enhances membrane permeability (log P = 2.8).
- Ethyl linker length optimizes target engagement (2–3 carbons ideal) .
Q. What analytical techniques resolve contradictions in reported bioactivity data for structurally similar analogs?
- Methodological Answer : Discrepancies arise from assay variability (e.g., cell line sensitivity, serum concentration). Resolution strategies:
- Dose-Response Curves : Use 8–10 concentration points (0.1–100 µM) to calculate accurate IC values.
- Metabolic Stability Testing : Human liver microsomes (HLMs) identify rapid degradation (e.g., t < 15 min) as a false-negative source.
- Off-Target Profiling : Kinase inhibition panels (e.g., Eurofins) rule out non-specific effects.
Example: A derivative with a 4-nitrophenyl group showed 14% yield but higher cytotoxicity (IC = 1.2 µM) due to enhanced ROS generation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
